H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

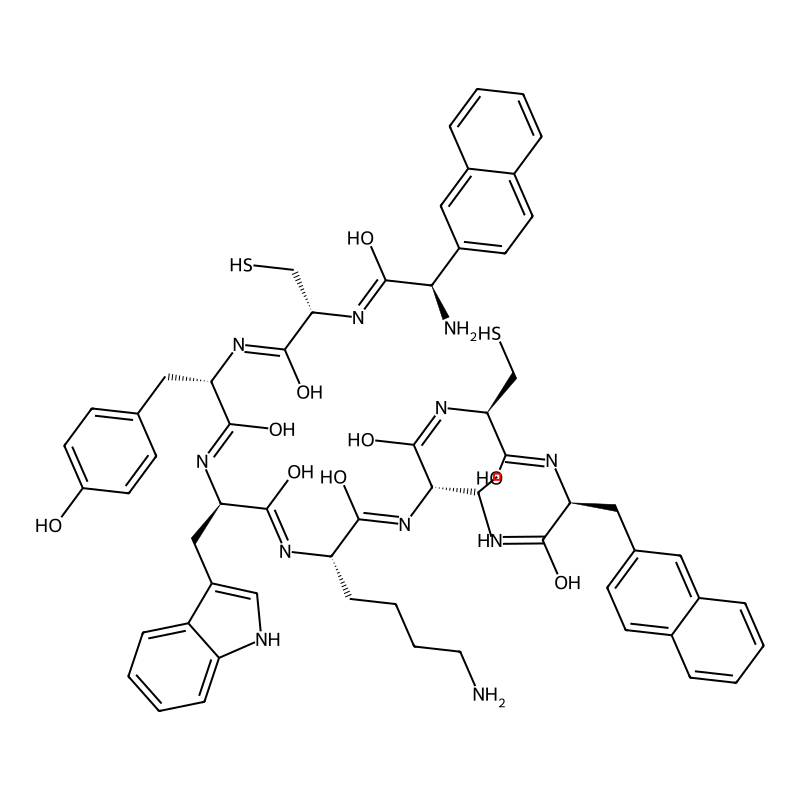

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 is a synthetic peptide that incorporates a variety of amino acids and modifications, contributing to its potential biological activity. The structure includes a glycine residue modified with a naphthalene group, cysteine, tyrosine, D-tryptophan, lysine, valine, another cysteine, and 2-naphthylalanine at the C-terminus. This complex arrangement allows for unique interactions with biological targets, particularly in receptor binding and signaling pathways.

The molecular formula of this compound is . Its design aims to enhance stability and efficacy compared to other peptides by incorporating non-standard amino acids and structural features.

Peptide Design and Drug Discovery:

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 (referred to as the peptide hereafter) possesses a unique structure containing several interesting features for peptide design and drug discovery research:

- D-amino acids: The presence of D-amino acids (D-Gly and D-Trp) can enhance the peptide's stability against enzymatic degradation, potentially increasing its lifespan in the body [].

- Naphthyl group: The naphthyl group attached to the N-terminal glycine residue can contribute to improved binding affinity and interaction with target molecules.

- Disulfide bond: The two cysteine residues linked by a disulfide bond can influence the peptide's conformation and stability, potentially affecting its function [].

These features combined make the peptide a potential candidate for studying:

- Development of novel therapeutic agents: The peptide's structure could be modified and optimized to target specific diseases by interacting with relevant receptors or enzymes [].

- Investigation of protein-protein interactions: The peptide could be used as a tool to study how proteins interact with each other, providing insights into cellular processes.

- Peptide Bond Formation: The primary method of synthesis involves the stepwise formation of peptide bonds between the amino acids using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

- Disulfide Bond Formation: Cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for stabilizing the peptide's tertiary structure.

- Naphthalene Modification: The introduction of the naphthalene moiety may involve electrophilic substitution reactions or coupling reactions with activated naphthalene derivatives.

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 exhibits several biological activities:

- Receptor Agonism: This compound has been studied for its potential agonistic effects on various receptors, particularly those involved in neuropeptide signaling pathways.

- Antioxidant Properties: The presence of aromatic amino acids like tyrosine and tryptophan may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.

- Antimicrobial Activity: Some studies suggest that peptides with similar structures exhibit antimicrobial properties, which could be explored further for therapeutic applications.

The synthesis of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). The steps include:

- Preparation of Resin: A suitable resin is chosen to anchor the first amino acid.

- Sequential Coupling: Each amino acid is sequentially coupled to the growing peptide chain while ensuring proper protection of functional groups (e.g., protecting groups for amines).

- Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

- Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure.

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 has potential applications in various fields:

- Pharmaceuticals: Due to its receptor activity, it may be developed as a therapeutic agent for conditions related to neurotransmitter imbalances.

- Biotechnology: Its unique structure could be utilized in designing novel biosensors or drug delivery systems.

- Research Tools: This compound can serve as a tool in studying peptide-receptor interactions and cellular signaling mechanisms.

Interaction studies are crucial for understanding how H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 engages with biological targets:

- Receptor Binding Assays: These assays can determine the affinity of the compound for specific receptors, providing insights into its pharmacological profile.

- Cellular Studies: Investigating how this peptide influences cellular pathways can reveal its potential therapeutic effects and mechanisms of action.

- Molecular Docking Studies: Computational studies can predict how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, allowing for comparative analysis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Contains phenyl instead of naphthalene | Lacks extended aromatic system |

| H-D-Leu-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Leucine instead of glycine | May exhibit different hydrophobic properties |

| H-D-Ala-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Alanine instead of glycine | Simpler structure may lead to different receptor interactions |

The uniqueness of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 lies in its incorporation of both naphthalene and 2-naphthylalanine, which may enhance its binding affinity and selectivity towards certain receptors compared to other peptides lacking these modifications.